molecular formula C9H19N B12093873 (2-Ethylcyclohexyl)methanamine

(2-Ethylcyclohexyl)methanamine

Cat. No.: B12093873
M. Wt: 141.25 g/mol
InChI Key: SYYXPQCKXWLCCA-UHFFFAOYSA-N
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Description

(2-Ethylcyclohexyl)methanamine: is an organic compound with the molecular formula C9H19N. It is a derivative of cyclohexylmethanamine, where an ethyl group is substituted at the second position of the cyclohexyl ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylcyclohexyl)methanamine can be achieved through several methods. One common approach involves the hydrogenation of the corresponding nitrile compound. The nitrile is first reduced to the amine using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The nitrile precursor is subjected to hydrogenation in a continuous flow reactor, ensuring efficient conversion to the desired amine. The reaction conditions are optimized to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: (2-Ethylcyclohexyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

(2-Ethylcyclohexyl)methanamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Ethylcyclohexyl)methanamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological receptors, influencing cellular pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Cyclohexylmethanamine: Lacks the ethyl substitution, leading to different chemical properties.

    (2-Methylcyclohexyl)methanamine: Has a methyl group instead of an ethyl group, affecting its reactivity and applications.

    (2-Propylcyclohexyl)methanamine: Contains a propyl group, resulting in distinct chemical behavior.

Uniqueness: (2-Ethylcyclohexyl)methanamine is unique due to the presence of the ethyl group at the second position of the cyclohexyl ring. This substitution influences its chemical reactivity, making it suitable for specific applications in synthesis and research .

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

(2-ethylcyclohexyl)methanamine

InChI

InChI=1S/C9H19N/c1-2-8-5-3-4-6-9(8)7-10/h8-9H,2-7,10H2,1H3

InChI Key

SYYXPQCKXWLCCA-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC1CN

Origin of Product

United States

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